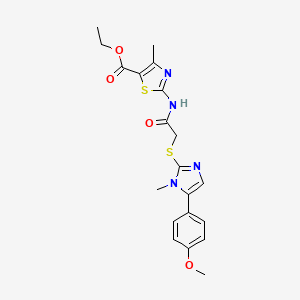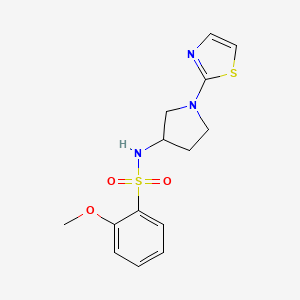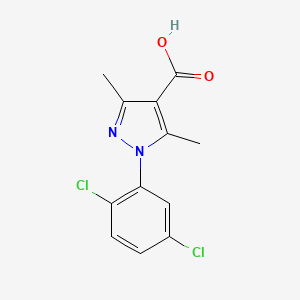
1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “1-(2,5-dichlorophenyl)” part suggests that a 2,5-dichlorophenyl group is attached to the first carbon of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyrazole ring attached to a 2,5-dichlorophenyl group. The “3,5-dimethyl” indicates that there are methyl groups attached to the third and fifth carbons of the pyrazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the pyrazole ring, the dichlorophenyl group, or the carboxylic acid group. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the dichlorophenyl group and the carboxylic acid group could influence its solubility, acidity, and reactivity .Scientific Research Applications
Chemical Hybridizing Agents
The compound is part of a broader class of chemicals with applications in agriculture, specifically as chemical hybridizing agents in wheat and barley. The synthesis process involves creating simple and unique pyrazole derivatives, including 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which are significant in this context (Beck, Lynch, & Wright, 1988).
Crystallography and Molecular Structure Analysis
The compound is used in crystallography to determine the molecular structure of related compounds. For instance, it's involved in the study of molecular conformation and hydrogen bonding patterns of pyrazole-3,4-dicarboxylate derivatives. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Asma et al., 2018).
Catalytic Applications
Derivatives of this compound are used in green chemistry, specifically in the homogeneous oxidation of alcohols. The process involves dimeric copper(II) complexes with pyrazole derivatives as catalysts. This eco-friendly catalytic system is significant for the selective oxidation of alcohols, emphasizing the production of ketones and carboxylic acids (Maurya & Haldar, 2020).
Antimicrobial and Anticancer Agents
The compound is also a precursor in the synthesis of novel derivatives with potential as antimicrobial and anticancer agents. Research has been conducted to synthesize and characterize these derivatives, exploring their efficacy against various bacterial and fungal strains, indicating their significant potential in medical and pharmaceutical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQNSUMKVRODR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)
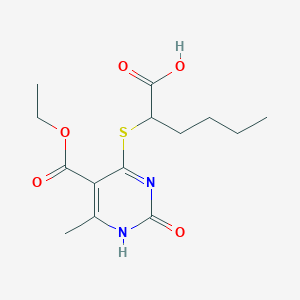
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)
![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)
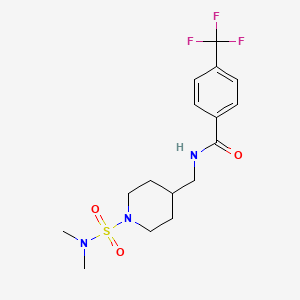

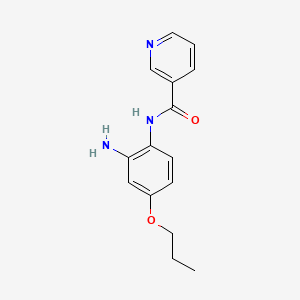
![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)

